3-Methoxy-1,2-thiazole-5-sulfonyl chloride
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Overview
Description
3-Methoxy-1,2-thiazole-5-sulfonyl chloride is a versatile chemical compound with the molecular formula C₄H₄ClNO₃S₂ and a molecular weight of 213.7 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals. It is known for its unique structure, which includes a thiazole ring, making it a valuable building block for various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2-thiazole-5-sulfonyl chloride typically involves the reaction of 3-methoxy-1,2-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The process involves the following steps:
Starting Material: 3-Methoxy-1,2-thiazole.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is usually conducted at low temperatures to prevent decomposition and to control the exothermic nature of the reaction.
Product Isolation: The product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,2-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and dimethylformamide.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Methoxy-1,2-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-1,2-thiazole-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The thiazole ring also contributes to the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazole-5-sulfonyl chloride: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
2-Methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride: Contains a tosyl group instead of a methoxy group, leading to different chemical properties and uses.
4-Methyl-1,3-thiazole-5-sulfonyl chloride:
Uniqueness
3-Methoxy-1,2-thiazole-5-sulfonyl chloride is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity in certain chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-methoxy-1,2-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S2/c1-9-3-2-4(10-6-3)11(5,7)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPBFOPYGWNPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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